molecular formula C9H6FNO2 B593268 6-Fluoro-2,4-dihydroxyquinoline CAS No. 1677-37-8

6-Fluoro-2,4-dihydroxyquinoline

Cat. No.: B593268
CAS No.: 1677-37-8
M. Wt: 179.15
InChI Key: ZFBAAIYKVIMWHY-UHFFFAOYSA-N
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Description

6-Fluoro-2,4-dihydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and hydroxyl groups at the 2nd and 4th positions on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant biological and pharmacological activities, making them valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,4-dihydroxyquinoline typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-hydroxy-2-quinolones with fluorinating agents under controlled conditions . Another approach involves the use of para-fluoroaniline and acetone as starting materials, followed by heating and subsequent reactions to introduce the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,4-dihydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2,4-dihydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4-dihydroxyquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately bacterial cell death . The compound’s interaction with these enzymes is facilitated by its unique structural features, including the fluorine atom and hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2,4-dihydroxyquinoline is unique due to the presence of both the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

6-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716324
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-37-8
Record name 6-Fluoro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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